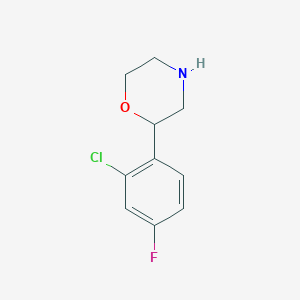

2-(2-Chloro-4-fluorophenyl)morpholine

説明

特性

IUPAC Name |

2-(2-chloro-4-fluorophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO/c11-9-5-7(12)1-2-8(9)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJXJNVTVOJVAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: 2-(2-Chloro-4-fluorophenyl)morpholine (CAS 1338981-41-1)

[1][2][3]

Executive Summary

2-(2-Chloro-4-fluorophenyl)morpholine is a substituted phenylmorpholine derivative serving as a critical scaffold in medicinal chemistry. Structurally analogous to the psychostimulant phenmetrazine, this compound is primarily utilized as a high-value intermediate in the synthesis of Neurokinin-1 (NK1) receptor antagonists (e.g., aprepitant analogs) and monoamine transporter modulators . Its specific halogenation pattern (2-chloro, 4-fluoro) imparts unique metabolic stability and lipophilicity profiles, making it a "privileged structure" for central nervous system (CNS) drug discovery.

This guide provides a comprehensive technical analysis of the compound, detailing robust synthetic pathways, physicochemical properties, and handling protocols for research applications.

Physicochemical Profile

The following data represents a synthesis of experimental and predicted values essential for formulation and assay development.

| Property | Value | Context |

| CAS Number | 1338981-41-1 | Unique Identifier |

| Molecular Formula | C₁₀H₁₁ClFNO | - |

| Molecular Weight | 215.65 g/mol | - |

| Appearance | White to off-white solid | Free base form |

| Solubility | DMSO (>20 mg/mL), Methanol | Poor water solubility (Free Base) |

| LogP (Predicted) | ~2.3 - 2.6 | Lipophilic, CNS penetrant |

| pKa (Predicted) | ~8.5 (Secondary Amine) | Protonated at physiological pH |

| H-Bond Donors | 1 (NH) | - |

| H-Bond Acceptors | 2 (O, N) | - |

Chemical Synthesis & Manufacturing

Retrosynthetic Analysis

The most robust route to 2-substituted morpholines involves the construction of the morpholine ring via a 2-aminoethanol cyclization strategy. This method allows for the introduction of the chiral center at the C2 position if asymmetric reagents are employed, though the racemic synthesis is described here for general utility.

Synthesis Protocol: The -Haloketone Route

This protocol utilizes 2-bromo-1-(2-chloro-4-fluorophenyl)ethanone as the starting electrophile.

Step 1: N-Alkylation

Reagents: 2-aminoethanol (Ethanolamine), 2-bromo-1-(2-chloro-4-fluorophenyl)ethanone, Triethylamine (TEA), THF.

Mechanism: Nucleophilic attack of the primary amine on the

-

Dissolve 2-bromo-1-(2-chloro-4-fluorophenyl)ethanone (1.0 eq) in anhydrous THF under nitrogen atmosphere.

-

Cool to 0°C. Add Triethylamine (1.2 eq) as a proton scavenger.

-

Dropwise add 2-aminoethanol (2.5 eq). Note: Excess amine prevents bis-alkylation.

-

Stir at RT for 4-6 hours. Monitor by TLC (formation of amino-ketone intermediate).

Step 2: Carbonyl Reduction

Reagents: Sodium Borohydride (NaBH₄), Methanol. Mechanism: Hydride transfer to the ketone, forming a vicinal amino-alcohol.

-

Cool the reaction mixture from Step 1 to 0°C.

-

Add NaBH₄ (2.0 eq) portion-wise. Caution: Gas evolution (H₂).

-

Stir at RT for 12 hours.

-

Quench with saturated NH₄Cl solution. Extract with EtOAc.

-

Evaporate solvent to yield the crude diol/amine intermediate .

Step 3: Acid-Catalyzed Cyclodehydration

Reagents: Conc. H₂SO₄ or p-Toluenesulfonic acid (pTsOH), Toluene. Mechanism: Intramolecular etherification (S_N1/S_N2 hybrid character) closing the morpholine ring.

-

Dissolve the crude intermediate in Toluene.

-

Add pTsOH (1.1 eq) and heat to reflux with a Dean-Stark trap to remove water.

-

Reflux for 16-24 hours.

-

Workup: Cool, basify with NaOH (pH > 10), and extract with DCM.

-

Purification: Flash column chromatography (MeOH/DCM gradient) or crystallization as the HCl salt.

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway for the construction of the 2-phenylmorpholine core.

Pharmacology & Mechanism of Action

While often used as an intermediate, the 2-phenylmorpholine scaffold possesses inherent biological activity.[1][2]

Scaffold Pharmacology (SAR)

The 2-phenylmorpholine moiety is a bioisostere of amphetamine and phenmetrazine.

-

Monoamine Transporter Interaction: The secondary amine and the phenyl ring spacing allow the molecule to bind to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) .

-

Halogenation Effect:

-

2-Chloro: Induces steric twist, potentially increasing selectivity for NET over DAT compared to unsubstituted analogs.

-

4-Fluoro: Blocks metabolic oxidation at the para-position (CYP450 metabolism), significantly extending the half-life (

) and increasing lipophilicity for better blood-brain barrier (BBB) penetration.

-

Application in NK1 Antagonists

This specific CAS is a key building block for Aprepitant-class drugs (antiemetics).

-

Role: It serves as the "anchor" domain. The morpholine nitrogen is typically further functionalized (e.g., with a triazolinone side chain), while the 2-aryl group fits into the hydrophobic pocket of the Neurokinin-1 receptor.

Signaling Pathway: Monoamine Modulation

Figure 2: Mechanism of action for phenylmorpholine scaffolds acting as monoamine reuptake inhibitors.

Analytical Profiling

To validate the identity of synthesized batches, the following analytical signatures are diagnostic.

1H NMR Spectroscopy (CDCl₃, 400 MHz)

-

Aromatic Region (7.0 - 7.5 ppm): Distinct splitting pattern due to 2-Cl, 4-F substitution. Look for a doublet of doublets (dd) for the proton between Cl and F.

-

Benzylic Proton (4.5 - 4.7 ppm): A doublet of doublets (dd) corresponding to the C2 proton of the morpholine ring. This is the chiral center; in racemic mixtures, this signal is averaged.

-

Morpholine Ring Protons (2.8 - 4.0 ppm): Complex multiplets corresponding to the -OCH₂- and -NCH₂- protons.

Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode.

-

Molecular Ion:

(Calculated). -

Isotope Pattern: Distinct Chlorine pattern (

ratio of 3:1) observed at m/z 216 and 218.

Safety & Handling

Hazard Classification: Irritant, potentially Corrosive (Amine).

-

PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Use a fume hood for all synthesis steps involving halogenated ketones or silica dust.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The free base is sensitive to CO₂ (carbamate formation); converting to the Hydrochloride (HCl) salt is recommended for long-term stability.

-

Spill Response: Neutralize with weak acid (citric acid) if free base; absorb with vermiculite.

References

-

PubChem. (n.d.). 2-(2-chloro-4-fluorophenyl)morpholine.[3][4][5] National Library of Medicine.[6] Retrieved from [Link]

-

Rekka, E. A., & Kourounakis, P. N. (2010).[7] Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry. Retrieved from [Link]

-

Tzara, A., et al. (2020).[8] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Retrieved from [Link]

- Google Patents. (n.d.). Chemical synthesis of morpholine derivatives (EP1087966B1).

- Rowley, M., et al. (2001). Discovery of 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine... as a potent, orally active, long-acting neurokinin-1 receptor antagonist. Journal of Medicinal Chemistry.

Sources

- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 2. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

- 3. 2-(2-chloro-4-fluorophenyl)morpholine | 1338981-41-1 [sigmaaldrich.cn]

- 4. 2-(2-chloro-4-fluorophenyl)morpholine | 1338981-41-1 [sigmaaldrich.com]

- 5. (2R)-2-[(R)-(2-chloro-4-fluorophenoxy)-phenylmethyl]morpholine | C17H17ClFNO2 | CID 44450212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Aryl Morpholine Scaffold: A Technical Deep Dive into SAR and Synthetic Utility

Executive Summary

The 2-aryl morpholine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to modulate diverse biological targets ranging from Central Nervous System (CNS) transporters to metabolic enzymes. Its pharmacological versatility stems from a unique combination of conformational flexibility (chair conformation), a defined spatial vector between the aromatic anchor and the basic nitrogen, and tunable lipophilicity.[1][2]

This guide analyzes the Structure-Activity Relationship (SAR) of this core, focusing on its application in Norepinephrine Reuptake Inhibitors (NRIs) and emerging oncology targets (PC-PLC). It provides actionable synthetic protocols and mechanistic insights for drug discovery professionals.

Structural Anatomy & Physicochemical Profile

The morpholine ring is a six-membered heterocycle containing both oxygen and nitrogen.[3] In the 2-aryl derivative, the aromatic ring at position 2 creates a chiral center, introducing stereochemical complexity that is often critical for potency.

Core Numbering and Properties

-

Position 2 (Chiral): The attachment point for the aryl pharmacophore.

-

Position 4 (Nitrogen): The basic center (pKa ~8.3), essential for electrostatic interactions (e.g., Asp98 in hNET).

-

Oxygen (Position 1): Acts as a hydrogen bond acceptor and lowers the basicity of the nitrogen compared to piperidine, improving blood-brain barrier (BBB) permeability.

Graphviz Visualization: Scaffold & Numbering

The following diagram illustrates the core scaffold and key substitution vectors.

Figure 1: The 2-aryl morpholine core numbering and functional vectors. C2 denotes the primary chiral center.*

Synthetic Strategies

Accessing the 2-aryl morpholine scaffold requires stereocontrolled methods. While modern photocatalytic annulations exist, the cyclization of amino alcohols remains the industrial standard due to scalability.

Method A: Intramolecular Cyclization (Standard)

This route utilizes readily available styrene oxides or

Workflow Logic:

-

Ring Opening: Styrene oxide reacts with an amine (or amino alcohol precursor).

-

Cyclization: Acid-catalyzed closure or base-mediated displacement.

Graphviz Visualization: Synthetic Workflow

Figure 2: Classical synthetic route via epoxide ring opening and acid-catalyzed cyclodehydration.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-aryl morpholines is governed by three primary pillars: Stereochemistry , N-Substitution , and Aryl Decoration .

Stereochemistry: The Critical Determinant

The spatial arrangement at C2 (and C3/C5 if substituted) dictates target affinity.

-

Case Study (Reboxetine): The (S,S)-enantiomer is >100-fold more potent at the Norepinephrine Transporter (NET) than the (R,R)-enantiomer [1].[4] The (S,S) configuration aligns the basic nitrogen and the aryl ether moiety with the transporter's binding pocket (Asp98 and Phe72 residues).

-

Case Study (Phenmetrazine): For dopamine release, the trans-configuration (pseudo-equatorial aryl/methyl) is often preferred to minimize steric clash within the transporter pore.

Nitrogen (N4) Substitution

-

Secondary Amine (N-H): Essential for high affinity in many monoamine transporters (MATs). The protonated amine forms a critical salt bridge with an aspartate residue in the transmembrane domain.

-

N-Methylation:

-

Effect: Increases lipophilicity and BBB penetration.

-

Trade-off: Often reduces selectivity. For example, Phendimetrazine (N-methyl) is a prodrug that is metabolized back to Phenmetrazine (N-H) for maximal efficacy [2].

-

-

Bulky Groups: Large N-substituents (e.g., benzyl) are generally tolerated in enzyme inhibitors (e.g., PC-PLC inhibitors) but abolish activity in monoamine transporters due to steric hindrance.

Aryl Ring Substitution

-

Ortho-Substitution: Often introduces steric twist, locking the conformation. In Reboxetine, the ortho-ethoxy group is vital for selectivity over the Serotonin Transporter (SERT).

-

Para-Substitution: Tolerated well. Electron-withdrawing groups (halogens) can improve metabolic stability (blocking CYP oxidation).

Quantitative SAR Summary

The table below summarizes the impact of structural modifications on Norepinephrine Transporter (NET) binding affinity (

| Compound | C2-Config | N4-Subst. | Aryl Subst.[3][5][6][7][8][9][10][11] | NET | Interpretation |

| (S,S)-Reboxetine | (S) | H | 2-OEt-Ph | 1.1 | Optimal stereochemistry & fit. |

| (R,R)-Reboxetine | (R) | H | 2-OEt-Ph | >100 | Stereochemical mismatch. |

| Des-ethoxy | (S) | H | Ph | 35 | Loss of auxiliary hydrophobic interaction. |

| N-Methyl | (S) | Me | 2-OEt-Ph | 14 | Steric bulk at N reduces salt-bridge efficacy. |

| Viloxazine | (RS) | H | 2-OEt-Ph* | 630 | Morpholine oxygen replaced by ether linkage (analog). |

Note: Data represents consensus values from literature [1][3].

Experimental Protocols

Protocol: Synthesis of 2-Phenylmorpholine (Lab Scale)

Objective: Synthesis of the core scaffold via cyclodehydration.

Reagents:

-

Styrene oxide (10 mmol)

-

Ethanolamine (12 mmol)

-

Sulfuric acid (70%)

-

Toluene (Solvent)[3]

Procedure:

-

Ring Opening: Dissolve styrene oxide (1.20 g, 10 mmol) in toluene (20 mL). Add ethanolamine (0.73 g, 12 mmol) dropwise.

-

Reflux: Heat the mixture to 80°C for 4 hours. Monitor consumption of epoxide by TLC (Hexane/EtOAc 3:1).

-

Cyclization: Cool to 0°C. Slowly add 70%

(5 mL). -

Heating: Heat to 140°C (oil bath) for 12 hours to effect cyclodehydration.

-

Workup: Pour onto crushed ice/NaOH (pH > 10). Extract with DCM (3 x 20 mL).

-

Purification: Dry organic layer over

. Concentrate in vacuo. Purify via column chromatography (DCM/MeOH 95:5). -

Validation: Confirm structure via

-NMR (characteristic triplets for morpholine

Protocol: In Vitro Monoamine Transporter Binding Assay

Objective: Determine

Materials:

-

HEK293 cells stably expressing hNET.

-

Radioligand:

-Nisoxetine (2.0 nM final conc). -

Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (pH 7.4).

Steps:

-

Membrane Prep: Homogenize HEK293 cells and centrifuge (40,000 x g, 20 min). Resuspend pellet in buffer.

-

Incubation: In a 96-well plate, combine:

-

50

test compound (varying concentrations). -

50

-

100

membrane suspension.

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

-

Counting: Wash filters 3x with ice-cold buffer. Add scintillant and count radioactivity.

-

Analysis: Calculate

using non-linear regression; convert to

Future Directions

The 2-aryl morpholine scaffold is evolving beyond simple monoamine modulation.[3]

-

PC-PLC Inhibitors: 2-morpholinobenzoic acid derivatives are showing promise in inhibiting Phosphatidylcholine-Specific Phospholipase C, a key enzyme in cancer cell proliferation [4].[12][13][14]

-

Rigidification: Bridged morpholines (e.g., 8-oxa-3-azabicyclo[3.2.1]octanes) are being explored to lock the bioactive conformation, potentially improving selectivity and reducing metabolic clearance.

References

-

Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers. Scientific Reports, 2016.[8] Link

-

Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold. RSC Medicinal Chemistry, 2025. Link

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 2020.[7] Link

-

Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 2025. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Medicinal chemistry of 2,2,4-substituted morpholines [pubmed.ncbi.nlm.nih.gov]

- 7. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-(2-Chloro-4-fluorophenyl)morpholine molecular weight and formula

Physicochemical Profiling, Synthetic Architecture, and Structural Utility [1]

Executive Summary

2-(2-Chloro-4-fluorophenyl)morpholine (CAS: 1338981-41-1) is a halogenated heterocyclic scaffold belonging to the 2-phenylmorpholine class.[2] Structurally analogous to the anorectic phenmetrazine and the antidepressant metabolite hydroxybupropion , this compound represents a critical chemotype in medicinal chemistry. It is frequently utilized in the development of monoamine transporter modulators (specifically Norepinephrine-Dopamine Reuptake Inhibitors, NDRIs) and sigma receptor ligands.

The incorporation of a chlorine atom at the ortho position and a fluorine atom at the para position of the phenyl ring serves two strategic purposes:

-

Metabolic Stability: The para-fluorine blocks rapid oxidative metabolism (CYP450-mediated hydroxylation), extending the compound's half-life relative to the unsubstituted parent.

-

Conformational Locking: The ortho-chlorine induces a steric twist between the phenyl and morpholine rings, potentially enhancing selectivity for specific transporter binding pockets.

Chemical Identity & Physicochemical Properties[3][4][5][6]

The following data establishes the core identity of the molecule. Researchers should utilize the monoisotopic mass for high-resolution mass spectrometry (HRMS) validation.

| Parameter | Value | Technical Note |

| IUPAC Name | 2-(2-Chloro-4-fluorophenyl)morpholine | |

| CAS Number | 1338981-41-1 | |

| Molecular Formula | C₁₀H₁₁ClFNO | |

| Molecular Weight | 215.65 g/mol | Average mass |

| Monoisotopic Mass | 215.0513 g/mol | Use for MS [M+H]⁺ confirmation |

| Chirality | One stereocenter at C2 | Exists as (R) and (S) enantiomers |

| Predicted LogP | ~2.3 - 2.6 | Moderate lipophilicity; CNS penetrant |

| H-Bond Donors | 1 | Secondary amine (NH) |

| H-Bond Acceptors | 2 | Ether oxygen and Amine nitrogen |

Synthetic Architecture

Methodology: The Alpha-Bromoketone Cyclization Route

While styrene oxide ring-opening is a viable route, the alpha-bromoketone reduction-cyclization strategy is preferred for halogenated derivatives due to the commercial availability of the acetophenone precursors and higher regioselectivity.

Reaction Logic Flow

The synthesis proceeds through the formation of a bromoketone intermediate, followed by amination with ethanolamine, reduction to the amino-alcohol, and final acid-catalyzed cyclization.[3]

Figure 1: Synthetic pathway for 2-phenylmorpholine derivatives via the amino-alcohol intermediate.

Detailed Protocol

Step 1: Alpha-Bromination

-

Charge a reaction vessel with 2'-chloro-4'-fluoroacetophenone (1.0 eq) dissolved in Dichloromethane (DCM).

-

Add bromine (1.05 eq) dropwise at 0°C to prevent poly-bromination.

-

Monitor via TLC until the starting ketone is consumed.

-

Quench with saturated sodium bicarbonate. Isolate the organic layer to obtain the

-bromoacetophenone intermediate.

Step 2: Amination & Reduction

-

Dissolve the

-bromo intermediate in THF. -

Add excess ethanolamine (3.0 eq) to act as both nucleophile and base. Stir at room temperature for 12 hours.

-

Cool the mixture to 0°C and add Sodium Borohydride (NaBH₄, 2.0 eq) portion-wise. Caution: Hydrogen gas evolution.[4]

-

Stir for 4 hours to reduce the ketone to the secondary alcohol.

-

Workup: Acidify carefully, then basify and extract with ethyl acetate. This yields the open-chain amino-alcohol: 1-(2-chloro-4-fluorophenyl)-2-((2-hydroxyethyl)amino)ethanol.

Step 3: Cyclization

-

Dissolve the amino-alcohol in concentrated Sulfuric Acid (

) at 0°C. -

Heat to 70-80°C for 2 hours. This promotes intramolecular dehydration to close the morpholine ring.

-

Neutralization: Pour onto crushed ice and basify with NaOH to pH 12.

-

Extraction: Extract with DCM. Dry over

and concentrate. -

Salt Formation: Dissolve the free base in diethyl ether and add ethereal HCl to precipitate 2-(2-chloro-4-fluorophenyl)morpholine hydrochloride .

Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the synthesized compound must pass the following characterization checkpoints.

Mass Spectrometry (MS) Logic

-

Target Ion: Look for

. -

Chlorine Signature: Due to the

and -

Fragmentation: Expect a major fragment loss of the morpholine ring or the halogenated benzyl cation.

Nuclear Magnetic Resonance ( -NMR)

-

Chiral Center (H2): The proton at the 2-position of the morpholine ring (benzylic) will appear as a distinct doublet of doublets (dd) around

4.5 - 5.0 ppm, coupled to the adjacent methylene protons. -

Morpholine Ring: Look for complex multiplets between

2.8 - 4.0 ppm corresponding to the 6 protons of the morpholine ring ( -

Aromatic Region: Three distinct aromatic protons. The proton between Cl and F (position 3 of phenyl) often appears as a doublet of doublets due to coupling with Fluorine (

) and the meta-proton.

Structure-Activity Relationship (SAR) Context

This molecule is a specific probe for investigating the steric and electronic requirements of the monoamine transporter binding site.

Figure 2: SAR logic for the halogenation pattern of the scaffold.

Pharmacological Relevance

-

Bioisosterism: This compound acts as a conformationally restricted analog of substituted amphetamines.

-

Reuptake Inhibition: The 2-phenylmorpholine core is a privileged scaffold for DAT (Dopamine Transporter) and NET (Norepinephrine Transporter) inhibition. The electron-withdrawing halogens typically reduce potency slightly compared to methyl groups but significantly increase metabolic stability and duration of action.

References

-

American Elements. (n.d.). 2-(2-chloro-4-fluorophenyl)morpholine | CAS 1338981-41-1. Retrieved February 13, 2026, from [Link]

-

McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. (Demonstrates the alpha-bromoketone synthesis protocol for this class). Retrieved from [Link]

-

Lafitte, et al. (1983). Derivatives of 2-phenyl-morpholine and medical compositions. European Patent EP0080940A2. (Foundational patent on 2-phenylmorpholine synthesis and pharmacology).[5] Retrieved from

-

PubChem. (n.d.).[2][6] Compound Summary: 2-(2-Chloro-4-fluorophenyl)morpholine.[1][2][6] National Library of Medicine. Retrieved from [Link]

Sources

- 1. 텔레그램첫페이지도배문의⤝⦉텔adgo99⦊Ͼ 검색결과 - 나비엠알오 [m.navimro.com]

- 2. americanelements.com [americanelements.com]

- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 6. (2R)-2-[(R)-(2-chloro-4-fluorophenoxy)-phenylmethyl]morpholine | C17H17ClFNO2 | CID 44450212 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Design of Morpholinone-Based MDM2 Inhibitors

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists[1]

Executive Summary: The Morpholinone Advantage

The inhibition of the p53-MDM2 protein-protein interaction (PPI) represents a "holy grail" in oncology, aiming to reactivate the p53 tumor suppressor in wild-type tumors. While early scaffolds like nutlins (cis-imidazolines) and spiro-oxindoles established the feasibility of small-molecule inhibition, they often suffered from poor physicochemical properties or metabolic instability.

This guide focuses on the Morpholin-3-one scaffold, a third-generation pharmacophore exemplified by Amgen’s AM-8735 series. This scaffold was rationally designed to overcome the metabolic liabilities of its predecessor, the piperidinone scaffold (e.g., AMG 232), while maintaining picomolar affinity for the MDM2 hydrophobic cleft.[1] The morpholinone core offers a superior balance of solubility, metabolic stability, and rigid vector orientation for the three critical hydrophobic substituents required to mimic the p53 transactivation domain.[1]

Structural Biology & Pharmacophore Mapping[1]

The p53-MDM2 Interface

To design an effective inhibitor, one must mimic the "hotspot" triad of the p53

-

Phe19 Pocket: Deep and hydrophobic; tolerates aromatic groups (e.g., m-chlorophenyl).[1]

-

Trp23 Pocket: The "anchor" pocket; requires a large, space-filling hydrophobic group (e.g., tert-butyl, neopentyl, or substituted cycloalkyl).[1]

-

Leu26 Pocket: Shallower; typically occupied by a halogenated phenyl ring (e.g., p-chlorophenyl).[1]

The Morpholinone Binding Mode

The morpholin-3-one ring acts as a rigid scaffold that positions these three pharmacophores in the correct

-

Core Geometry: The 6-membered morpholinone ring adopts a specific conformation (often a distorted chair or half-chair) that projects substituents at the C5 and C6 positions into the Leu26 and Phe19 pockets, respectively.

-

N-Substituent (Trp23): The nitrogen atom (N4) serves as the attachment point for the Trp23 mimic. In the AM-8735 series, a bulky tert-butylsulfonyl-cyclopropyl moiety is used here to fill the deep Trp23 pocket and form van der Waals contacts with Val93 and Ile99.

-

Solvent Interaction (C2): The C2 position often bears a solubilizing group (e.g., acetic acid) that extends into the solvent front, interacting with polar residues like His96 or Lys94, improving solubility without disrupting the hydrophobic core binding.[1]

Visualization of the Pharmacophore

The following diagram illustrates the mapping of the morpholinone scaffold onto the MDM2 binding pockets.

Caption: Pharmacophore mapping of the morpholinone scaffold (AM-8735) to the MDM2 p53-binding cleft.

Medicinal Chemistry Strategy: SAR & Optimization

Scaffold Evolution: Piperidinone to Morpholinone

The transition from the piperidinone scaffold (used in AMG 232) to the morpholinone scaffold was driven by metabolic stability .

-

The Problem: The piperidinone ring is susceptible to oxidative metabolism (CYP450-mediated hydroxylation) at the carbon atoms of the ring.

-

The Solution: Replacing a methylene group with an oxygen atom (morpholine) reduces the overall lipophilicity (LogD) and blocks a metabolic soft spot. This change significantly reduced CYP induction/inhibition liabilities and improved the pharmacokinetic profile (lower clearance) in preclinical species [1].

Structure-Activity Relationship (SAR) Table

The following table summarizes key SAR trends for the morpholinone series.

| Position | Substituent Type | Role/Effect | Optimal Motif (AM-8735 Series) |

| N4 | Bulky Alkyl/Sulfonyl | Potency Driver. Fills the large Trp23 pocket. Sulfones provide rigidity and H-bond acceptors. | tert-butylsulfonyl-cyclopropyl-ethyl |

| C5 | p-Halogenated Phenyl | Leu26 Mimic. Requires electron-withdrawing groups for pi-stacking with His96. | 4-chlorophenyl |

| C6 | m-Halogenated Phenyl | Phe19 Mimic. Fills the hydrophobic cleft. Meta-substitution prevents steric clash. | 3-chlorophenyl |

| C2 | Carboxylic Acid / Ester | Solubility. Projects into solvent. Acid moiety forms salt bridges (e.g., with Lys94).[1] | Acetic acid side chain |

| Core | Morpholin-3-one | Scaffold. Maintains vector geometry; Oxygen atom improves metabolic stability. | (2R, 5R, 6R) configuration (typically) |

Experimental Protocols

Synthesis of the Morpholinone Core

Constructing the highly substituted morpholinone core with correct stereochemistry is challenging. Below is a convergent route utilizing the Ugi Multicomponent Reaction (MCR) followed by cyclization, a robust method for generating diversity [2].

Protocol: Ugi-Post-Condensation Strategy

-

Reagents:

-

Aldehyde (A): 3-chlorobenzaldehyde (Phe19 mimic precursor).

-

Amine (B): Functionalized amine for Trp23 mimic (e.g., substituted cyclopropyl amine).

-

Acid (C): 4-chlorophenylacetic acid derivative (Leu26 mimic precursor).

-

Isocyanide (D): Convertible isocyanide (e.g., Armstrong's isocyanide) or simple tert-butyl isocyanide if hydrolysis is planned.[1]

-

-

Step 1: Ugi-4CR

-

Dissolve Aldehyde (1.0 eq) and Amine (1.0 eq) in Methanol (0.5 M). Stir for 30 min to form imine.

-

Add Acid (1.0 eq) and Isocyanide (1.0 eq).

-

Stir at room temperature for 24-48 hours.

-

Validation: Monitor by LC-MS for the disappearance of starting materials and formation of the linear diamide intermediate.

-

-

Step 2: Cyclization (Morpholinone Formation)

-

Note: This step requires a bifunctional precursor.[1] A more specific modern route involves the Aza-Benzilic Ester Rearrangement or coupling of Amino Alcohols with Glyoxals [3].

-

Alternative (Standard Med Chem): Coupling of a chiral phenylglycine derivative (providing the C5/C6 aryl groups) with an epoxide or halo-acid .

-

Refined Step 2 (for AM-8735 analog):

-

React the chiral amino alcohol (derived from the corresponding amino acid) with an

-keto ester or glyoxal derivative. -

Treat with acid catalyst (e.g., TFA or TsOH) in toluene at reflux to induce cyclization to the morpholinone.[1]

-

-

-

Step 3: Functionalization

-

Install the C2-acetic acid side chain via alkylation of the lactam enolate (using LiHMDS and tert-butyl bromoacetate) followed by ester hydrolysis.

-

Biological Evaluation: Fluorescence Polarization (FP) Binding Assay

This assay measures the ability of the synthesized morpholinone to displace a fluorescently labeled p53 peptide from recombinant MDM2.

Protocol:

-

Buffer Preparation: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, 1 mM DTT.[1]

-

Protein: Recombinant Human MDM2 (residues 1-118).

-

Probe: FAM-labeled p53 peptide (Sequence: 5'-FAM-RFMDYWEGL-3').

-

Procedure:

-

Prepare serial dilutions of the morpholinone inhibitor in DMSO (10-point curve).

-

Mix MDM2 protein (10 nM final) with FAM-peptide (2 nM final) in assay buffer.

-

Add inhibitor solutions (1 µL) to 49 µL of the protein-peptide mix in 384-well black plates.

-

Incubate for 30 minutes at room temperature in the dark.

-

Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

-

-

Analysis: Plot mP (milli-polarization) vs. log[Inhibitor]. Fit to a sigmoidal dose-response equation to determine

and

Design Workflow Diagram

The following flowchart outlines the iterative design cycle for optimizing the morpholinone scaffold.

Caption: Iterative design cycle transforming the piperidinone lead into the optimized morpholinone candidate.

References

-

Selective and potent morpholinone inhibitors of the MDM2-p53 protein-protein interaction. Source: Journal of Medicinal Chemistry (2014). URL:[Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Source: ChemMedChem (2020).[4] URL:[Link]

-

Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Source: Journal of the American Chemical Society (2021). URL:[Link]

-

Discovery of MDM2-p53 protein-protein interaction inhibitors. Source: RCSB PDB (Crystal Structure Validation). URL:[Link]

Sources

- 1. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | MDPI [mdpi.com]

- 2. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of the MDM2 oncoprotein bound to the p53 tumor suppressor transactivation domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis of 2-(2-Chloro-4-fluorophenyl)morpholine from Amino Alcohols

[1]

Executive Summary

The morpholine ring is a critical pharmacophore in modern drug design, improving solubility and metabolic stability. This protocol focuses on synthesizing the 2-substituted derivative 2-(2-Chloro-4-fluorophenyl)morpholine .[1] While classical methods involve harsh acid-catalyzed dehydration of bis(2-hydroxyethyl)amines, this guide recommends a One-Pot Ethylene Sulfate Annulation .[1] This method utilizes 1-(2-chloro-4-fluorophenyl)-2-aminoethanol as the chiral or racemic precursor, offering higher yields (>80%), distinct regiocontrol, and avoidance of racemization common in acid-thermal routes.[1]

Retrosynthetic Analysis & Mechanistic Logic

The Synthetic Challenge

Constructing 2-aryl morpholines requires the formation of a C–O and a C–N bond.

-

Classical Route: Relies on the dehydration of a diol (N-substituted diethanolamine).

-

Drawback: Requires high heat (180°C+) and strong acid (H₂SO₄), leading to elimination side products (styrenes) and potential racemization of the benzylic center.

-

-

Modern Route (Recommended): Uses Ethylene Sulfate (1,3,2-dioxathiolane 2,2-dioxide) as a 1,2-dication equivalent.[1]

-

Mechanism:[1][2][3] The amino group of the starting amino alcohol nucleophilically opens the cyclic sulfate (regioselective SN2). This forms a zwitterionic sulfate intermediate. Subsequent base treatment triggers an intramolecular SN2 attack by the benzylic alkoxide onto the ethyl sulfate chain, closing the ring.

-

Pathway Visualization

Caption: The Ethylene Sulfate route ensures the retention of stereochemistry at the benzylic position (if starting with chiral material) by avoiding carbocation intermediates.

Experimental Protocols

Method A: Ethylene Sulfate Annulation (Recommended)

Applicability: High-value synthesis, stereoconservative requirements, lab-scale (1g – 50g).[1]

Reagents & Equipment[2][4][5][6][7][8]

-

Precursor: 1-(2-Chloro-4-fluorophenyl)-2-aminoethanol (1.0 equiv).[1]

-

Note: Can be prepared via reduction of the corresponding

-amino ketone or cyanohydrin.

-

-

Reagent: Ethylene Sulfate (1.1 equiv).[1]

-

Base: Potassium tert-butoxide (tBuOK) (2.5 equiv).[1]

-

Solvent: Dichloromethane (DCM) (anhydrous) and Tetrahydrofuran (THF) (anhydrous).[1]

-

Inert Atmosphere: Nitrogen or Argon balloon.[1]

Step-by-Step Protocol

-

Zwitterion Formation (N-Alkylation):

-

Charge a flame-dried round-bottom flask with 1-(2-Chloro-4-fluorophenyl)-2-aminoethanol (10 mmol) and anhydrous DCM (50 mL).

-

Cool to 0°C in an ice bath.

-

Add Ethylene Sulfate (11 mmol, 1.36 g) in one portion.

-

Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours .

-

Checkpoint: The formation of the zwitterionic intermediate is often accompanied by the precipitation of a white solid. TLC (MeOH/DCM) should show consumption of the starting amine.

-

Isolation: Filter the precipitate, wash with cold DCM, and dry under vacuum. (Alternatively, for a one-pot procedure, evaporate DCM and switch to THF directly).

-

-

Cyclization (O-Alkylation):

-

Suspend the dried zwitterion intermediate in anhydrous THF (50 mL).

-

Cool to 0°C .

-

Add tBuOK (25 mmol, 2.80 g) portion-wise to control the exotherm.

-

Heat the reaction mixture to 50°C for 3 hours .

-

Mechanism:[1][3] The base deprotonates the benzylic alcohol, which then displaces the sulfate group to close the morpholine ring.

-

-

Work-up & Purification:

Method B: Classical Acid-Mediated Cyclization (Alternative)

Applicability: Industrial scale-up of non-chiral material; lower cost but lower purity profile.[1]

Precursor Synthesis (In-situ)

This method typically starts from the Epoxide rather than the isolated amino alcohol to form a diol intermediate.

-

Reactants: 2-(2-Chloro-4-fluorophenyl)oxirane + Ethanolamine.[1]

Step-by-Step Protocol

-

Diol Formation:

-

Mix 2-(2-Chloro-4-fluorophenyl)oxirane (10 mmol) with Ethanolamine (50 mmol, excess to prevent polymerization) in MeOH (20 mL).

-

Stir at RT for 12 hours.

-

Concentrate to remove MeOH and excess ethanolamine (high vacuum distillation).[1]

-

Product: N-(2-hydroxyethyl)-1-(2-chloro-4-fluorophenyl)-2-aminoethanol.[1]

-

-

Acid Cyclization:

-

Dissolve the crude diol in 70% H₂SO₄ (10 mL).

-

Heat to 140–160°C for 8 hours. Caution: Harsh conditions.

-

Risk:[1][6][9] Elimination to the styrene derivative is a major impurity.

-

Cool to 0°C and neutralize with 50% NaOH solution to pH 10.

-

Extract with Toluene.[2] Distill or crystallize the hydrochloride salt.

-

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Method A (Ethylene Sulfate) | Method B (Acid Dehydration) |

| Temperature | Mild (0°C to 50°C) | Harsh (140°C+) |

| Regioselectivity | High. N-alkylation precedes O-cyclization.[1] | Moderate. Carbocation rearrangement possible.[10] |

| Moisture Sensitivity | High (Anhydrous solvents required).[1] | Low (Aqueous acid used).[1] |

| Impurity Profile | Trace hydrolysis of ethylene sulfate. | Styrene elimination products; Polymers. |

| Chirality | Conserved. (SN2 mechanism).[1] | Lost/Racemized (SN1 character).[1] |

Troubleshooting Guide

-

Problem: Low yield in Method A (Cyclization step).

-

Problem: "Stuck" intermediate in Method A.

Analytical Validation

Identity Confirmation for 2-(2-Chloro-4-fluorophenyl)morpholine:

-

¹H NMR (400 MHz, CDCl₃): Look for the characteristic ABX system of the morpholine ring protons. The benzylic proton (H2) typically appears as a doublet of doublets around

4.5–4.8 ppm. -

¹⁹F NMR: Diagnostic signal for the fluorine substituent (approx -110 to -120 ppm).[1]

-

Mass Spectrometry: [M+H]⁺ peak consistent with molecular weight (calc.[1] approx 215.65 Da).[1] Look for Cl isotope pattern (3:1 ratio).[1]

References

-

Ortiz, K. G., et al. (2024).[7] A Simple and Modular Synthesis of Morpholines via the Nucleophilic Ring Opening of Ethylene Sulfate. Journal of the American Chemical Society. Link (Demonstrates the Ethylene Sulfate methodology).

-

Aubineau, T., & Cossy, J. (2018).[7] Iron-Catalyzed Diastereoselective Synthesis of Disubstituted Morpholines. Organic Letters. Link (Alternative metal-catalyzed routes).[1]

-

BenchChem. (2025).[1][4][6][13] Synthesis of Morpholine Derivatives: Comparative Protocols. Link (General industrial protocols for amino alcohol dehydration).[1]

-

Deka, M. J., et al. (2015).[7] Stereoselective Synthesis of Morpholines via Intramolecular Hydroalkoxylation. The Journal of Organic Chemistry. Link.[1]

Sources

- 1. 2-(2-Chloroethyl)oxirane | C4H7ClO | CID 12519722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Morpholine synthesis [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols for Reductive Amination Using 2-(2-Chloro-4-fluorophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Reductive Amination and Substituted Morpholines in Medicinal Chemistry

Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the construction of complex amine-containing molecules that are prevalent in pharmaceuticals.[1][2] This powerful transformation facilitates the formation of carbon-nitrogen bonds by the reaction of a carbonyl compound with an amine, followed by the reduction of the intermediate imine or iminium ion.[3] Its widespread adoption in drug discovery and development is a testament to its reliability, operational simplicity, and broad substrate scope.[1]

Among the vast array of amines utilized in medicinal chemistry, substituted morpholines are of particular interest. The morpholine scaffold is a privileged structure, often imparting favorable pharmacokinetic properties to drug candidates, such as improved aqueous solubility and metabolic stability. When further functionalized, as in the case of 2-(2-Chloro-4-fluorophenyl)morpholine , these molecules become valuable building blocks for creating diverse chemical libraries for biological screening. The presence of chloro and fluoro substituents on the phenyl ring can significantly influence the electronic properties and binding interactions of the final compound.

This guide provides a detailed technical overview and practical protocols for the application of 2-(2-Chloro-4-fluorophenyl)morpholine in reductive amination reactions. The focus is on providing a robust and versatile methodology that can be readily adapted for the synthesis of a wide range of N-substituted morpholine derivatives.

Mechanistic Insights: The Role of Sodium Triacetoxyborohydride (STAB) in Selective Reductive Amination

The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) in the presence of the starting carbonyl compound.[4] Sodium triacetoxyborohydride, NaBH(OAc)₃ (STAB), has emerged as a reagent of choice for this transformation due to its mildness and remarkable selectivity.[4][5]

The generally accepted mechanism for STAB-mediated reductive amination is depicted below:

Figure 1: General mechanism of reductive amination using STAB.

The reaction commences with the nucleophilic attack of the secondary amine, 2-(2-Chloro-4-fluorophenyl)morpholine, on the carbonyl group of an aldehyde or ketone to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine, which is then protonated, often by a catalytic amount of acetic acid, to form a reactive iminium ion.[6] The key to the selectivity of STAB lies in its steric bulk and the electron-withdrawing nature of the acetoxy groups, which temper its reducing power.[4] Consequently, STAB reacts much more rapidly with the electrophilic iminium ion than with the less reactive starting carbonyl compound, leading to high yields of the desired amine product with minimal formation of the corresponding alcohol byproduct.[4][5]

Experimental Protocols: Reductive Amination with 2-(2-Chloro-4-fluorophenyl)morpholine

The following protocols provide a general framework for the reductive amination of 2-(2-Chloro-4-fluorophenyl)morpholine with a representative aldehyde. These conditions are based on established procedures for similar transformations and can be optimized for specific substrates.[7]

Protocol 1: General Procedure for the Reductive Amination of an Aldehyde

This protocol describes a one-pot direct reductive amination procedure.

Materials and Reagents:

| Reagent | Molar Equiv. | Purity | Supplier |

| 2-(2-Chloro-4-fluorophenyl)morpholine | 1.0 | ≥98% | e.g., Sigma-Aldrich |

| Aldehyde (e.g., 4-formylbenzonitrile) | 1.1 | ≥98% | e.g., Sigma-Aldrich |

| Sodium Triacetoxyborohydride (STAB) | 1.5 | ≥95% | e.g., Sigma-Aldrich |

| Acetic Acid (glacial) | 0.1-1.0 | ACS Grade | e.g., Fisher Scientific |

| 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | - | Anhydrous | e.g., Sigma-Aldrich |

| Saturated Sodium Bicarbonate Solution | - | - | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(2-Chloro-4-fluorophenyl)morpholine (1.0 equiv) and the aldehyde (1.1 equiv).

-

Dissolve the starting materials in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

-

If the reaction with a ketone is sluggish, a catalytic amount of glacial acetic acid (0.1-1.0 equiv) can be added to facilitate iminium ion formation.[4] For most aldehydes, this is not strictly necessary.[4]

-

Stir the solution at room temperature for 15-30 minutes to allow for initial imine formation.

-

Carefully add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the reaction mixture. The addition may be slightly exothermic.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Figure 2: Experimental workflow for reductive amination.

Troubleshooting and Key Considerations

-

Moisture Sensitivity: STAB is moisture-sensitive, and reactions should be carried out under anhydrous conditions to ensure the reagent's efficacy.[8]

-

Substrate Reactivity: Less reactive ketones or sterically hindered amines may require longer reaction times or the addition of a Lewis acid catalyst (e.g., Ti(OiPr)₄) to promote imine formation.[8]

-

Work-up: Careful quenching of the reaction is important to neutralize any remaining acid and decompose excess STAB.

-

Alternative Solvents: While DCE is a common solvent, other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be used.[4] Protic solvents such as methanol are generally avoided as they can react with STAB.[8]

-

Alternative Reducing Agents: While STAB is often preferred for its selectivity and safety profile (avoiding the generation of toxic cyanide byproducts associated with sodium cyanoborohydride), sodium borohydride (NaBH₄) can be used in a two-step process where the imine is pre-formed before the addition of the reducing agent.[4]

Conclusion

The reductive amination of 2-(2-Chloro-4-fluorophenyl)morpholine using sodium triacetoxyborohydride is a highly effective and versatile method for the synthesis of N-substituted morpholine derivatives. The mild reaction conditions, high selectivity of the reducing agent, and broad functional group tolerance make this a valuable tool for medicinal chemists and drug development professionals. The protocols and insights provided in this guide offer a solid foundation for the successful application of this important transformation in the synthesis of novel and complex molecules.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

-

Organic Reactions. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

Shcherbakov, D. S., Osipyan, A. A., & Ananikov, V. P. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11659–11723. [Link]

-

Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]

-

Reagent Guide. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

- Google Patents. (1998). Convergent process for the preparation of a morpholine compound.

- Google Patents. (2000). Methods for preparing n-substituted morpholine compounds.

-

ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

- Google Patents. (1999). Chemical synthesis of morpholine derivatives.

-

MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

Sources

- 1. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. jocpr.com [jocpr.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. US6051717A - Convergent process for the preparation of a morpholine compound - Google Patents [patents.google.com]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Application Notes and Protocols for the Synthesis of Phenylmorpholines via Buchwald-Hartwig Amination

Introduction: The Strategic Importance of Phenylmorpholines and the Power of Buchwald-Hartwig Amination

The phenylmorpholine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its prevalence stems from the favorable physicochemical properties conferred by the morpholine ring, including improved aqueous solubility and metabolic stability, combined with the diverse pharmacological activities accessible through substitution on the phenyl ring. The synthesis of these critical intermediates, however, has historically presented challenges. Classical methods for C-N bond formation often require harsh conditions and exhibit limited functional group tolerance, hindering the rapid generation of diverse compound libraries essential for drug discovery.

The advent of the Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a robust and versatile palladium-catalyzed cross-coupling reaction between aryl halides (or pseudohalides) and amines.[2][3] This powerful transformation allows for the formation of the crucial C(sp²)-N bond under relatively mild conditions, demonstrating remarkable tolerance for a wide array of functional groups. For the synthesis of phenylmorpholines, this methodology offers an unparalleled advantage, enabling the direct and efficient coupling of morpholine with a diverse range of functionalized aryl halides.

This comprehensive guide provides an in-depth exploration of the Buchwald-Hartwig amination for the synthesis of phenylmorpholines. We will delve into the critical parameters governing the reaction, from the judicious selection of the catalyst system to the optimization of reaction conditions. Detailed, field-tested protocols are provided to empower researchers to confidently and successfully implement this transformative methodology in their own laboratories.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through a series of well-defined elementary steps involving a palladium(0) active catalyst.[3][4][5]

Caption: Figure 1. Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

The catalytic cycle commences with the oxidative addition of the aryl halide to the active Pd(0) species, forming a Pd(II) complex. Subsequent coordination of morpholine and deprotonation by a base generates a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond of the phenylmorpholine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][5]

Key Reaction Components: A Guide to Rational Selection

The success of a Buchwald-Hartwig amination is critically dependent on the judicious choice of each reaction component. The interplay between the palladium source, ligand, base, and solvent dictates the efficiency, substrate scope, and overall outcome of the reaction.

Palladium Precursors: Initiating the Catalysis

While a Pd(0) species is the active catalyst, air-stable Pd(II) precatalysts are more commonly used due to their handling convenience.[4] These Pd(II) sources are reduced in situ to the active Pd(0) catalyst. Common choices include:

-

Palladium(II) Acetate (Pd(OAc)₂): A widely used, cost-effective, and versatile precatalyst.[6]

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A Pd(0) source that is often highly effective but can be sensitive to air and light.[7]

-

Palladium(II) Chloride (PdCl₂): Another common Pd(II) precatalyst.[4]

-

Preformed Catalysts: Modern advancements have led to the development of highly active, well-defined palladium precatalysts (e.g., G3 and G4 palladacycles) that incorporate the ligand and offer superior reactivity and reproducibility.[4]

Ligands: The Heart of the Catalyst System

The ligand is arguably the most critical component of the catalyst system, profoundly influencing its stability, activity, and selectivity. For the coupling of morpholine, a cyclic secondary amine, bulky and electron-rich phosphine ligands have proven to be particularly effective.[8]

-

Biarylphosphines: This class of ligands, developed by the Buchwald group, is highly effective for a broad range of C-N cross-coupling reactions. Ligands such as RuPhos , BrettPhos , and XPhos are excellent choices for the amination of morpholine, especially with challenging aryl chlorides.[7][8][9]

-

Bidentate Phosphines: Ligands like BINAP and DPPF were among the first to show broad utility and can be effective, particularly for aryl bromides and iodides.[2][6]

-

N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines, offering high thermal stability and catalytic activity.[10][11][12]

The choice of ligand often depends on the reactivity of the aryl halide, with more electron-rich and sterically hindered ligands generally required for less reactive aryl chlorides.[8]

Bases: Driving the Deprotonation Step

A stoichiometric amount of base is required to deprotonate the morpholine-palladium complex, facilitating the formation of the key palladium-amido intermediate. The choice of base is critical and can significantly impact the reaction rate and yield.[13]

-

Alkali Metal Alkoxides: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most commonly employed and highly effective bases for this transformation.[8][10]

-

Inorganic Carbonates and Phosphates: Weaker bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) can be used for substrates that are sensitive to strong bases, although they may require higher reaction temperatures or longer reaction times.[4]

-

Organic Bases: In some cases, soluble organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be advantageous, particularly in flow chemistry applications, to avoid the handling of insoluble inorganic salts.[14][15]

It is crucial to use high-purity, anhydrous bases, as water can lead to catalyst deactivation and competing side reactions.

Solvents: The Reaction Medium

The solvent plays a multifaceted role, influencing the solubility of the reactants and catalyst, as well as the rates of the individual steps in the catalytic cycle. Aprotic, non-polar, or weakly polar solvents are generally preferred.

-

Toluene and Dioxane: These are the most common and effective solvents for the Buchwald-Hartwig amination of morpholine.[8][10][16]

-

Tetrahydrofuran (THF): THF is also a viable solvent choice.[8]

-

tert-Butanol: Can be used, particularly in conjunction with alkoxide bases.[17]

All solvents must be anhydrous and thoroughly degassed to remove oxygen, which can oxidatively deactivate the Pd(0) catalyst.[8]

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and may require optimization for specific substrate combinations. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

General Protocol for the Amination of an Aryl Bromide with Morpholine

Caption: Figure 2. Experimental Workflow for Buchwald-Hartwig Amination.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Morpholine (1.2 mmol, 1.2 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

RuPhos (0.04 mmol, 4 mol%)

-

Anhydrous toluene (5 mL)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg), RuPhos (18.6 mg), NaOtBu (135 mg), and the aryl bromide (1.0 mmol).

-

Seal the tube with a rubber septum, and evacuate and backfill with nitrogen three times.

-

Add anhydrous toluene (5 mL) and morpholine (105 µL, 1.2 mmol) via syringe.

-

Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for the required time (typically 2-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired phenylmorpholine.

Protocol for the Amination of a More Challenging Aryl Chloride

For less reactive aryl chlorides, a more active catalyst system is generally required.

Materials:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

Morpholine (1.2 mmol, 1.2 equiv)

-

Potassium tert-butoxide (KOtBu) (1.4 mmol, 1.4 equiv)

-

BrettPhos Palladacycle G3 (0.01 mmol, 1 mol%)

-

Anhydrous 1,4-dioxane (5 mL)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add BrettPhos Palladacycle G3 (7.8 mg), KOtBu (157 mg), and the aryl chloride (1.0 mmol).

-

Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

-

Add anhydrous 1,4-dioxane (5 mL) and morpholine (105 µL, 1.2 mmol) via syringe.

-

Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.

-

Monitor the reaction progress. These reactions are often complete within 1-4 hours.

-

Follow the workup and purification procedure as described in the previous protocol.

Quantitative Data Summary: A Comparative Overview

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of morpholine with various aryl halides, providing a comparative overview to guide your experimental design.

| Aryl Halide (Ar-X) | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromotoluene | Pd(I) Dimer (0.5) | JohnPhos (0.5) | NaOtBu (1.4) | 1,4-Dioxane | 80 | 1 | >95 | [18] |

| 4-Chlorotoluene | (NHC)Pd(allyl)Cl (1.0) | - | NaOtBu (1.2) | 1,4-Dioxane | 80 | 0.1 | 95 | [19] |

| 4-Bromoanisole | (NHC)Pd(allyl)Cl (1.0) | - | NaOtBu (1.2) | 1,4-Dioxane | 80 | 0.1 | 90 | [19] |

| 2-Chlorotoluene | (NHC)Pd(allyl)Cl (1.0) | - | NaOtBu (1.2) | 1,4-Dioxane | 80 | 0.4 | 94 | [19] |

| 4-Bromobenzonitrile | XantPhos Pd G3 (5.0) | - | DBU (2.0) | MeCN/Toluene | 140 | 1 | High | [14][15] |

| 4-Chloroanisole | Pd Nanoparticles | - | NaOtBu (1.5) | 1,4-Dioxane | 120 (MW) | 0.17 | 99 | [20] |

Troubleshooting and Optimization: Field-Proven Insights

Even with robust protocols, challenges can arise. Below are common issues and strategies for optimization.

-

Low or No Conversion:

-

Catalyst Inactivity: Ensure all reagents and solvents are strictly anhydrous and degassed. The formation of palladium black is an indicator of catalyst decomposition.[8] Consider using a more robust preformed catalyst.

-

Insufficiently Active Catalyst System: For unreactive aryl halides (especially chlorides), switch to a more electron-rich and bulky ligand (e.g., from BINAP to RuPhos or BrettPhos).[8]

-

Base Quality: Use a fresh, high-purity batch of alkoxide base. The efficacy of the base is paramount.[8]

-

Temperature: If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can promote catalyst decomposition.[8]

-

-

Side Product Formation:

-

Hydrodehalogenation: This side reaction, where the aryl halide is reduced to the corresponding arene, can compete with amination. It is often exacerbated by the presence of water or impurities. Using a higher catalyst loading or a different ligand can sometimes mitigate this issue.

-

Homocoupling of Aryl Halides: This can occur at high temperatures. Lowering the reaction temperature or using a more active catalyst system to accelerate the desired amination can be effective.

-

-

Steric Hindrance:

-

Ortho-Substituted Aryl Halides: These substrates can be particularly challenging due to steric hindrance, which can slow down the oxidative addition and reductive elimination steps.[21][22][23] Employing highly active, sterically demanding ligands like XPhos or BrettPhos is often necessary. Higher temperatures and longer reaction times may also be required.

-

By systematically evaluating and optimizing each component of the reaction, the Buchwald-Hartwig amination can be a highly reliable and efficient method for the synthesis of a wide array of phenylmorpholine derivatives.

References

-

Ananikov, V. P., et al. (2018). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. Retrieved February 13, 2026, from [Link]

-

Castillo, P. R., & Buchwald, S. L. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved February 13, 2026, from [Link]

-

Norrby, P. O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved February 13, 2026, from [Link]

-

Murray, P. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. Retrieved February 13, 2026, from [Link]

-

Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Retrieved February 13, 2026, from [Link]

-

Oldenhuis, N. J., et al. (2009). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications. Retrieved February 13, 2026, from [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 13, 2026, from [Link]

-

Buchwald–Hartwig amination. (2023, November 29). In Wikipedia. Retrieved February 13, 2026, from [Link]

-

Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles. Retrieved February 13, 2026, from [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). Amazon S3. Retrieved February 13, 2026, from [Link]

-

Palladium-catalyzed amination of morpholine with aryl chlorides. (2017). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Yong, F. F., & Teo, Y. C. (2010). Arylation of morpholine with various aryl halides catalyzed by MnCl₂·4H₂O. ResearchGate. Retrieved February 13, 2026, from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

-

Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Retrieved February 13, 2026, from [Link]

-

New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (2018). RSC Publishing. Retrieved February 13, 2026, from [Link]

-

An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. (2018). PMC. Retrieved February 13, 2026, from [Link]

-

Palladium Catalyzed Amination of Aryl Chlorides. (2019, July 9). Wiley Analytical Science. Retrieved February 13, 2026, from [Link]

-

Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). (2018). ResearchGate. Retrieved February 13, 2026, from [Link]

-

[Named Reaction #2] Buchwald-Hartwig Amination. (2017, January 29). Reddit. Retrieved February 13, 2026, from [Link]

-

Hartwig, J. F., et al. (2014). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. ACS Publications. Retrieved February 13, 2026, from [Link]

-

Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 13, 2026, from [Link]

-

Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. (2025). PubMed. Retrieved February 13, 2026, from [Link]

-

Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. (2023). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Nolan, S. P., & Szostak, M. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. Retrieved February 13, 2026, from [Link]

-

Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

-

Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. (2025). PMC. Retrieved February 13, 2026, from [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses Procedure. Retrieved February 13, 2026, from [Link]

-

Palladium-catalyzed Buchwald-Hartwig amination. (n.d.). Atlanchim Pharma. Retrieved February 13, 2026, from [Link]

-

Streamlining the synthesis of chemical drugs via palladium-catalysed oxidative amination. (2018). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (2009). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

- Phenylmorpholines and analogues thereof. (2013). Google Patents.

Sources

- 1. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. reddit.com [reddit.com]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. paulmurrayconsulting.co.uk [paulmurrayconsulting.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. rsc.org [rsc.org]

- 19. rsc.org [rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Scalable Synthesis of 2-(2-Chloro-4-fluorophenyl)morpholine Hydrochloride

Topic: Preparation of 2-(2-Chloro-4-fluorophenyl)morpholine Hydrochloride Salt Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

This application note details a robust, laboratory-scale protocol for the synthesis of 2-(2-chloro-4-fluorophenyl)morpholine hydrochloride , a privileged scaffold in medicinal chemistry often utilized in the development of neurokinin-1 (NK1) antagonists and monoamine reuptake inhibitors. Unlike generic procedures, this guide addresses specific synthetic challenges posed by the electron-deficient 2-chloro-4-fluoro aryl ring, offering a self-validating workflow that minimizes common side reactions such as N,N-dialkylation and regiochemical scrambling.

Introduction & Retrosynthetic Analysis

The 2-arylmorpholine moiety is a structural pharmacophore found in various bioactive agents, including appetite suppressants (e.g., phenmetrazine) and antidepressants (e.g., reboxetine analogs). The introduction of halogen atoms (Cl, F) on the phenyl ring modulates metabolic stability and lipophilicity, critical parameters in CNS drug design.

Synthetic Strategy

We employ a modified phenacyl bromide route . This approach is superior to the styrene oxide ring-opening method for electron-deficient rings because it avoids the regioselectivity issues often seen when attacking electron-poor epoxides.

Retrosynthetic Logic (DOT Diagram):

Figure 1: Retrosynthetic pathway prioritizing the phenacyl bromide intermediate for regiocontrol.

Critical Process Parameters (CPPs)

To ensure reproducibility and high purity, the following parameters must be strictly controlled:

| Parameter | Specification | Rationale |

| Stoichiometry (Step 2) | Ethanolamine > 3.0 eq | Prevents formation of the N,N-bis(phenacyl) impurity (dimerization). |

| Temperature (Step 1) | < 25°C during Br2 addition | Prevents poly-bromination of the aromatic ring. |

| Cyclization Acid | 70-90% H2SO4 or neat H2SO4 | Weaker acids (HCl) may fail to effect cyclization on electron-deficient substrates; superacids cause decomposition. |

| Salt Formation Solvent | Anhydrous Et2O or Dioxane | Moisture leads to hygroscopic clumps rather than crystalline solid. |

Detailed Experimental Protocol

Stage 1: Preparation of 2-Bromo-1-(2-chloro-4-fluorophenyl)ethanone

Note: This intermediate is a potent lachrymator. Work exclusively in a fume hood.

-

Charge: In a 500 mL round-bottom flask equipped with a pressure-equalizing addition funnel, dissolve 2-chloro-4-fluoroacetophenone (10.0 g, 58.0 mmol) in Glacial Acetic Acid (50 mL).

-

Initiation: Add a catalytic amount of HBr (33% in AcOH, 0.5 mL) to initiate enolization.

-

Bromination: Add a solution of Bromine (9.3 g, 3.0 mL, 58.0 mmol) in Acetic Acid (20 mL) dropwise over 60 minutes.

-

Checkpoint: Maintain internal temperature between 20–25°C. The orange color of bromine should dissipate rapidly upon hitting the solution.

-

-

Quench: Once the solution is pale yellow, pour the mixture into ice-cold water (200 mL).

-

Isolation: Extract with Dichloromethane (DCM, 3 x 50 mL). Wash combined organics with saturated NaHCO3 (until neutral) and brine. Dry over MgSO4 and concentrate in vacuo.

-

Yield: Expect ~13.5 g (92%) of a pale yellow oil or low-melting solid. Use immediately or store at -20°C.

Stage 2: Synthesis of the Morpholine Core (One-Pot Reduction/Cyclization)

This stage combines alkylation, reduction, and cyclization.

-

Alkylation:

-

Dissolve the crude bromide from Stage 1 (13.5 g, ~53 mmol) in dry THF (100 mL).

-

Cool to 0°C. Add Ethanolamine (9.7 g, 159 mmol, 3.0 eq) dropwise.

-

Stir at room temperature for 2 hours.

-

Validation: TLC (5% MeOH/DCM) should show complete consumption of the bromide.

-

-

Reduction:

-

Dilute the reaction mixture with Methanol (50 mL).

-

Cool to 0°C. Add Sodium Borohydride (NaBH4) (2.5 g, 66 mmol) portion-wise over 30 minutes. Gas evolution (H2) will occur.

-

Stir for 2 hours at ambient temperature.

-